molecular formula C11H12N2O4 B14366610 5-Hydroxy-1-[(3-methoxyphenyl)methyl]imidazolidine-2,4-dione CAS No. 92764-15-3

5-Hydroxy-1-[(3-methoxyphenyl)methyl]imidazolidine-2,4-dione

Cat. No.: B14366610
CAS No.: 92764-15-3
M. Wt: 236.22 g/mol
InChI Key: XLZZVWYRXGKQDP-UHFFFAOYSA-N
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Description

5-Hydroxy-1-[(3-methoxyphenyl)methyl]imidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine derivatives

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1-[(3-methoxyphenyl)methyl]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl or methoxy groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can lead to alcohols or amines.

Scientific Research Applications

5-Hydroxy-1-[(3-methoxyphenyl)methyl]imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticonvulsant and antimicrobial properties.

Mechanism of Action

The mechanism of action of 5-Hydroxy-1-[(3-methoxyphenyl)methyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved are still under investigation .

Properties

CAS No.

92764-15-3

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

5-hydroxy-1-[(3-methoxyphenyl)methyl]imidazolidine-2,4-dione

InChI

InChI=1S/C11H12N2O4/c1-17-8-4-2-3-7(5-8)6-13-10(15)9(14)12-11(13)16/h2-5,10,15H,6H2,1H3,(H,12,14,16)

InChI Key

XLZZVWYRXGKQDP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2C(C(=O)NC2=O)O

Origin of Product

United States

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